molecular formula C15H10FN3O3S B2824470 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide CAS No. 868371-05-5

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

Katalognummer B2824470
CAS-Nummer: 868371-05-5
Molekulargewicht: 331.32
InChI-Schlüssel: FPRIJESQDRVLKN-ICFOKQHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, commonly known as FMBN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMBN is a yellow crystalline powder, and its molecular formula is C15H9FN4O3S.

Wirkmechanismus

The mechanism of action of FMBN involves the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. FMBN binds to the active site of the proteasome and prevents its function, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation eventually triggers the apoptosis of cancer cells.
Biochemical and Physiological Effects:
FMBN has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of blood vessels, which is essential for the development and progression of tumors. Additionally, FMBN has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of FMBN is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. Additionally, FMBN has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, there are also limitations to the use of FMBN in lab experiments. One of the primary limitations is its low solubility in water, which can make it challenging to administer in experiments. Additionally, FMBN has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the study of FMBN. One potential area of research is the development of FMBN analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to understand the mechanism of action of FMBN and its potential use in combination with other anti-cancer drugs. Finally, the use of FMBN in other fields, such as neurodegenerative diseases and autoimmune disorders, should be explored.
Conclusion:
FMBN is a promising compound with potent anti-cancer properties. Its mechanism of action involves the inhibition of the proteasome, leading to the apoptosis of cancer cells. FMBN has several biochemical and physiological effects, including anti-inflammatory and anti-angiogenic properties. While there are limitations to its use in lab experiments, FMBN has several future directions for research, including the development of analogs and its use in other fields.

Synthesemethoden

The synthesis of FMBN involves the reaction of 4-nitrobenzoyl chloride with 4-fluoro-3-methylbenzenethiol in the presence of triethylamine. The resulting product is then treated with 2-aminobenzothiazole to obtain FMBN. The overall yield of this process is around 50%.

Wissenschaftliche Forschungsanwendungen

FMBN has been studied for its potential use in various scientific research fields. One of the primary applications of FMBN is in the field of cancer research. Several studies have shown that FMBN has potent anti-cancer properties and can induce apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Eigenschaften

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3S/c1-18-13-11(16)3-2-4-12(13)23-15(18)17-14(20)9-5-7-10(8-6-9)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRIJESQDRVLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.